2-Methyl-1-hydroxypropyl-Thiamine Phosphate, also known as 2-Methyl-1-hydroxypropylthiamine diphosphate, is a derivative of thiamine (vitamin B1) that plays a critical role in various metabolic pathways, particularly in the degradation of branched-chain amino acids such as valine, leucine, and isoleucine. This compound belongs to the class of thiamine phosphates, characterized by the substitution of the hydroxyl group of the ethanol moiety with a phosphate group. It is classified as an organoheterocyclic compound and specifically falls under the subclass of pyrimidines and pyrimidine derivatives, with a molecular formula of and a molecular weight of approximately 497.4 g/mol .
The synthesis of 2-Methyl-1-hydroxypropyl-Thiamine Phosphate can be achieved through enzymatic pathways and chemical reactions. One key method involves the conversion of 3-methyl-2-oxobutanoate to 2-Methyl-1-hydroxypropyl-Thiamine Phosphate via the enzyme 2-oxoisovalerate dehydrogenase . This reaction represents a crucial step in the metabolic pathway leading to isobutyryl-CoA synthesis.
The enzymatic synthesis requires specific conditions such as pH and temperature optimization to ensure maximum yield. The reaction typically occurs within a buffered environment to maintain stability and activity of the enzyme involved. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to monitor the reaction progress and purify the product.
The molecular structure of 2-Methyl-1-hydroxypropyl-Thiamine Phosphate features a thiazole ring substituted at C-2 by a hydroxylated sec-butyl group. The IUPAC name for this compound is 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-{[hydroxy(phosphonooxy)phosphoryl]oxy}ethyl)-2-(1-hydroxy-2-methylpropyl)-4-methyl-1,3-thiazol-3-ium .
2-Methyl-1-hydroxypropyl-Thiamine Phosphate participates in several enzymatic reactions within metabolic pathways. Notably, it can be converted into S-(2-methylpropanoyl)-dihydrolipoamide through actions catalyzed by specific mitochondrial enzymes . Additionally, it plays a role in metabolic disorders related to branched-chain amino acid catabolism.
The compound's reactivity is influenced by its functional groups, particularly the phosphate moiety, which can engage in nucleophilic attacks and participate in phosphorylation reactions. Understanding these reactions is crucial for exploring potential therapeutic applications or metabolic engineering strategies.
The mechanism by which 2-Methyl-1-hydroxypropyl-Thiamine Phosphate exerts its effects involves its participation in key enzymatic pathways that facilitate energy metabolism. It acts as a cofactor for enzymes involved in decarboxylation reactions, essential for converting substrates into energy-rich molecules like acetyl-CoA . This process is vital for maintaining cellular energy homeostasis.
The compound is described as practically insoluble in water and relatively neutral, which suggests limited interaction with aqueous environments but potential solubility in organic solvents.
Key chemical properties include:
2-Methyl-1-hydroxypropyl-Thiamine Phosphate has significant scientific applications, particularly in biochemistry and metabolic research. It is utilized as an intermediate in studies related to amino acid degradation pathways and has implications in understanding metabolic disorders such as maple syrup urine disease and methylmalonic aciduria . Additionally, its role as a metabolite in human physiology underscores its importance in nutritional biochemistry and potential therapeutic developments targeting metabolic dysfunctions.
This compound exemplifies the intricate relationships between vitamins, metabolism, and enzymatic function, highlighting its relevance in both basic research and clinical contexts.
2-Methyl-1-hydroxypropyl-ThPP (2M1HTPP) serves as a central catalytic intermediate in the mitochondrial 2-oxoisovalerate dehydrogenase complex (BCKDC), which consists of three core enzymatic subunits: E1 (2-oxoisovalerate decarboxylase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase). The E1 component features an α₂β₂ heterotetrameric structure where the α-subunit (encoded by BCKDHA) bears the ThPP cofactor and directly facilitates the formation of 2M1HTPP [1]. This intermediate remains covalently bound to the ThPP moiety within E1's active site through its hydroxymethyl group, positioning it for subsequent transacylation. The E2 subunit contains a lipoyl cofactor that accepts the 2-methylpropanoyl group from 2M1HTPP via a nucleophilic attack, forming a thioester bond while regenerating oxidized ThPP [1] [7]. Structural analysis reveals that the E1-E2 interaction occurs through flexible linker domains, enabling the lipoyl group to physically shuttle between subunits during catalysis.
Table 1: Subunit Composition of the 2-Oxoisovalerate Dehydrogenase Complex
Subunit | Gene | Function | Interaction with 2M1HTPP |
---|---|---|---|
E1α | BCKDHA | Decarboxylase | Binds ThPP; catalyzes formation of 2M1HTPP from α-ketoisovalerate |
E1β | BCKDHB | Regulatory | Stabilizes E1α structure |
E2 | DBT | Transacylase | Accepts acyl group from 2M1HTPP via lipoyl moiety |
E3 | DLD | Dehydrogenase | Regenerates oxidized lipoyl group |
2M1HTPP demonstrates strict substrate specificity as an intermediate exclusive to branched-chain amino acid degradation. It is generated during valine catabolism when the E1 component decarboxylates α-ketoisovalerate (KIV), producing CO₂ and the hydroxyalkyl-ThPP adduct (2M1HTPP) [1] [5]. The complex discriminates between analogous α-keto acids through precise steric constraints in E1's active site:
This specificity ensures metabolic channeling toward distinct acyl-CoA products (isobutyryl-CoA for valine, 2-methylbutyryl-CoA for isoleucine). Mutations disrupting E1's active site geometry (e.g., p.Tyr130Phe in BCKDHA) cause maple syrup urine disease (MSUD), characterized by accumulation of α-keto acids and impaired 2M1HTPP formation [1] [6].
The catalytic efficacy of 2M1HTPP formation hinges on the electronic properties of ThPP. Within E1's active site, ThPP's thiazolium ring undergoes deprotonation at C2 to form a nucleophilic ylide. This carbanion attacks the carbonyl carbon of α-ketoisovalerate, leading to decarboxylation and generating 2M1HTPP as a covalent adduct [2] [8] [9]. The 4'-aminopyrimidine ring of ThPP acts as an intramolecular base, facilitating proton transfers via tautomerization. Key mechanistic features include:
Table 2: Reaction Steps in 2M1HTPP Formation and Utilization
Step | Reaction | Catalyst | Key Intermediate |
---|---|---|---|
1 | α-Ketoisovalerate + ThPP → Pre-decarboxylation adduct | E1 subunit | Lactyl-ThPP |
2 | Decarboxylation → Enamine | E1 subunit | 2-Methyl-1-hydroxypropyl-ThPP |
3 | Enamine + Lipoyl-E2 → Acyl-dihydrolipoamide | E2 subunit | S-(2-methylpropanoyl)-dihydrolipoamide |
4 | Acyl transfer to CoA | E2 subunit | Isobutyryl-CoA |
5 | Dihydrolipoamide oxidation | E3 subunit (FAD-dependent) | Regenerated lipoamide |
2M1HTPP functions as an electron donor in a critical redox handoff to the lipoyl cofactor of the E2 subunit. The enamine form of 2M1HTPP reduces the lipoyl disulfide bond via nucleophilic acyl transfer, generating S-(2-methylpropanoyl)-dihydrolipoamide while regenerating ThPP [1] [7]. This step couples decarboxylation to acyl activation, with the E3 subunit subsequently reoxidizing dihydrolipoamide using FAD and NAD⁺ as terminal electron acceptors. Kinetic studies reveal this electron transfer cascade enhances catalytic efficiency by >10⁴-fold compared to non-enzymatic analogs. Disruptions in this coupling (e.g., E3 deficiency) cause severe metabolic acidosis due to accumulation of 2M1HTPP precursors like α-ketoisovalerate [7] [9].
Compound Table
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7